1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino-1-((2-hydroxyethoxy)methyl)-
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Overview
Description
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino-1-((2-hydroxyethoxy)methyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino-1-((2-hydroxyethoxy)methyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with cyanopyridines under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino-1-((2-hydroxyethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using appropriate reagents and conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various condensed products
Scientific Research Applications
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino-1-((2-hydroxyethoxy)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), making it a promising candidate for cancer therapy. Additionally, it is being explored for its antiviral and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino-1-((2-hydroxyethoxy)methyl)- involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino-1-((2-hydroxyethoxy)methyl)- can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine-3-carbonitrile derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and pharmacokinetic properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their binding affinity and selectivity for specific targets.
Thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine: These compounds incorporate sulfur-containing groups, which can modulate their chemical reactivity and biological activity .
Properties
CAS No. |
122949-68-2 |
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Molecular Formula |
C9H10N6O2 |
Molecular Weight |
234.22 g/mol |
IUPAC Name |
4-amino-1-(2-hydroxyethoxymethyl)pyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C9H10N6O2/c10-3-6-7-8(11)12-4-13-9(7)15(14-6)5-17-2-1-16/h4,16H,1-2,5H2,(H2,11,12,13) |
InChI Key |
SIKQODOYOJZCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=NN(C2=N1)COCCO)C#N)N |
Origin of Product |
United States |
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